N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that features a pyrrolidinone ring and methoxyphenyl groups
Preparation Methods
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common route includes the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinone ring and methoxyphenyl groups play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses .
Comparison with Similar Compounds
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can be compared with other compounds containing pyrrolidinone or methoxyphenyl groups. Similar compounds include:
Pyrrolizines: Known for their biological activity and structural similarity.
Pyrrolidine-2-one derivatives: Often used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-15-6-8-16(9-7-15)27-13-19(23)21-14-5-10-17(18(12-14)26-2)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJJDUDZRBEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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